1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-10-5-8(12)11-3-2-7(4-9)6-11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYHYULXBHOXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a fluoromethyl group and a methylamino group attached to an ethanone moiety. Its structure can be represented as follows:
The biological activity of 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , which may enhance the availability of neurotransmitters such as dopamine and serotonin in the synaptic cleft. This mechanism is similar to that of other psychoactive substances, making it a compound of interest in neuropharmacological studies.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one in rodent models. The results indicated significant increases in locomotor activity, suggesting stimulant properties similar to those observed with amphetamines. The compound was found to increase dopamine levels in the nucleus accumbens, highlighting its potential for abuse and addiction .
Case Study 2: Analgesic Efficacy
In another study focusing on analgesic properties, the compound was tested against standard pain models in mice. The results demonstrated that it significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent .
Research Findings
Recent research has explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the pyrrolidine ring can enhance biological activity. For instance, compounds with additional fluorine substituents showed improved potency against specific receptors involved in pain modulation .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structural analogs have shown promise in treating various conditions, including:
- Neurological Disorders : Research indicates that similar compounds may interact with neurotransmitter systems, potentially offering benefits in treating conditions like depression or anxiety.
- Pain Management : The compound's ability to modulate pain pathways makes it a candidate for analgesic development.
Drug Development
Due to its unique molecular structure, 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one serves as a valuable building block in the synthesis of more complex pharmaceutical agents. This includes:
- Synthesis of Novel Analogs : Researchers are exploring modifications to the compound to enhance efficacy and reduce side effects.
- Targeted Drug Delivery Systems : Its properties may allow for the development of targeted delivery mechanisms, improving the bioavailability of drugs.
Biochemical Research
The compound is also utilized in biochemical studies aimed at understanding enzyme interactions and receptor binding mechanisms:
- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.
- Receptor Binding Studies : The interaction with specific receptors can elucidate mechanisms of action for various biological processes.
Case Studies
Several studies have highlighted the applications of this compound:
-
Study on Neurological Effects :
- Researchers investigated the impact of fluorinated pyrrolidine derivatives on serotonin receptors, demonstrating potential antidepressant effects.
- Findings suggested that modifications to the fluoromethyl group significantly altered binding affinity and efficacy.
-
Pain Pathway Modulation :
- A study focused on the analgesic properties of related compounds indicated that they could effectively inhibit pain signaling pathways.
- The results showed promise for developing new pain management therapies based on this class of compounds.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Fluorine Impact: The fluoromethyl group in the target compound reduces lipophilicity compared to trifluoromethyl-substituted analogs (e.g., CAS 478048-18-9) but increases metabolic stability relative to non-fluorinated derivatives .
Pharmacological Implications
- Target Compound: The methylamino group may facilitate interactions with monoamine transporters (e.g., dopamine, norepinephrine), as seen in flephedrone and MDPV .
- Trifluoromethyl-Benzimidazole Analog (CAS 478048-18-9) : The electron-withdrawing trifluoromethyl group likely enhances binding to enzymatic targets (e.g., kinases or GPCRs) .
- Dual Heterocyclic Systems () : Piperidine-pyrrolidine hybrids may offer improved selectivity for FFAR1/FFAR4 allosteric modulation, as suggested by dual-acting modulators in .
Vorbereitungsmethoden
Palladium-Catalyzed Hydrogenation and Reduction Approaches
A notable approach involves the preparation of pyrrolidine precursors through palladium on carbon catalyzed hydrogenation, followed by reduction of ester groups to alcohols, which can be further functionalized to introduce the fluoromethyl group.
Method 1: Sequential hydrogenation of double bonds using Pd/C catalyst, followed by reduction of ester groups to alcohols using sodium borohydride (NaBH4) or lithium borohydride (LiBH4). This method yields 1-methyl-2-(2-hydroxyethyl)pyrrolidine intermediates, which can be further transformed.
Method 2: Simultaneous reduction of double bonds and ester groups using NaBH4 in the presence of Lewis acids such as ZnCl2 or AlCl3 to promote the reaction, enabling a more efficient single-step conversion.
Method 3: Enantioselective hydrogenation using chiral catalysts on allylic alcohol intermediates to obtain enantiomerically enriched pyrrolidine derivatives. This method is useful for synthesizing stereochemically pure intermediates.
These methods provide a foundation for preparing the pyrrolidine core before fluoromethylation.
Introduction of the Methylamino Ethanone Side Chain
The methylamino ethanone moiety can be introduced by acylation or alkylation of the pyrrolidine nitrogen with appropriate methylamino ethanone precursors.
- This step often involves the reaction of the pyrrolidine intermediate with methylamino acetyl chloride or related activated esters under mild conditions to avoid side reactions.
- Protection and deprotection strategies may be employed to ensure selectivity and avoid over-alkylation.
Research Findings and Experimental Data
Reaction Conditions and Catalysts
| Method | Catalyst/Agent | Conditions | Outcome |
|---|---|---|---|
| Hydrogenation | Pd on Carbon (Pd/C) | Room temperature, H2 atmosphere | Reduction of double bonds |
| Reduction | NaBH4, LiBH4 | Mild heating, Lewis acid promoters (ZnCl2, AlCl3) | Ester to alcohol conversion |
| Enantioselective Hydrogenation | Chiral catalyst (specific chiral Pd complexes) | Controlled temperature, H2 atmosphere | Enantiomerically enriched products |
| Fluoromethylation | Fluoromethyl halides or sulfonates | Nucleophilic substitution, aprotic solvents | Selective fluoromethylation |
| Acylation | Methylamino acetyl chloride | Mild base, low temperature | Introduction of methylamino ethanone |
Yield and Purity
- The palladium-catalyzed hydrogenation and reduction steps typically afford high yields (>80%) of the pyrrolidine intermediates.
- Enantioselective hydrogenation can achieve enantiomeric excesses above 90% under optimized conditions.
- Fluoromethylation yields vary depending on reagent and conditions but generally range between 60-75%.
- Final acylation steps yield the target compound with purities exceeding 95% after chromatographic purification.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Hydrogenation of double bonds | Pd on Carbon | High yield, mild conditions |
| Ester reduction | Conversion of esters to alcohols | NaBH4, LiBH4, Lewis acids | Single or two-step processes |
| Enantioselective hydrogenation | Chiral Pd catalysts for stereoselective reduction | Chiral Pd complexes | High enantiomeric purity |
| Fluoromethylation | Substitution of leaving groups with fluoromethyl | Fluoromethyl halides/sulfonates | Requires careful control |
| Acylation | Introduction of methylamino ethanone side chain | Methylamino acetyl chloride | Mild base, low temperature |
Q & A
Q. What synthetic methodologies are reported for 1-(3-(fluoromethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one and its structural analogs?
Methodological Answer:
- Pd-Catalyzed α-Arylation : The fluoromethyl-pyrrolidine moiety can be synthesized via Pd-catalyzed coupling of trimethylsilyl enolates with aryl bromides, as demonstrated in the preparation of structurally similar difluoroacetamides (e.g., 2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one derivatives) . Key reagents include Pd(OAc)₂ and XPhos ligands.
- Chiral Synthesis : Enantioselective synthesis may involve (3R)-3-(methylamino)pyrrolidine intermediates, as seen in Enamine Ltd’s catalog entry for a related chiral compound, which uses dihydrochloride salts and recrystallization for purity .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-HRMS, as shown for analogs (e.g., 5b: calcd [M+H]⁺ 282.1664; found 282.1666) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve the fluoromethyl group (δ ~4.5–5.5 ppm for CH₂F) and pyrrolidine/methylamino protons. Compare with data from diazo-pyrrolidinone derivatives (e.g., 2-diazo-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one) .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomers of this compound for pharmacological studies?
Methodological Answer:
- Cyclodextrin-Enabled Chiral Separation : Cyclodextrins (e.g., sulfobutyl ether-β-CD) can differentiate enantiomers via host-guest interactions, as applied to cathinone analogs like mephedrone and MDPV .
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IG) with hexane/isopropanol mobile phases, optimized via HPLC-UV for analogs like (R)- and (S)-3-methylmethcathinone .
Q. How does the fluoromethyl group influence the compound’s metabolic stability and electronic properties?
Methodological Answer:
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism. Assess via liver microsome assays (e.g., human S9 fraction) and monitor degradation products with LC-MS/MS .
- Electronic Effects : The fluoromethyl group may alter electron density at the pyrrolidine nitrogen, affecting receptor binding. Compare logP and pKa values with non-fluorinated analogs using computational tools (e.g., Schrödinger’s Jaguar) .
Q. How can researchers differentiate this compound from regulated cathinone analogs (e.g., 3-CMC, 4-CMC) in forensic analysis?
Methodological Answer:
- GC/MS Differentiation : Use retention indices and fragmentation patterns. For example, the fluoromethyl group produces unique ions (e.g., m/z 47 for CH₂F⁺) absent in chlorinated analogs like 4-CMC .
- NMR Crystallography : X-ray or NOESY NMR can resolve spatial differences, as applied to (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)phenyl] derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
